molecular formula C14H16Cl2N2O3 B2965512 Methyl 2-[1-(5,6-dichloropyridine-3-carbonyl)piperidin-4-yl]acetate CAS No. 2094633-17-5

Methyl 2-[1-(5,6-dichloropyridine-3-carbonyl)piperidin-4-yl]acetate

Cat. No. B2965512
CAS RN: 2094633-17-5
M. Wt: 331.19
InChI Key: RAUBTWKCCVTIRM-UHFFFAOYSA-N
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Description

Methyl 2-[1-(5,6-dichloropyridine-3-carbonyl)piperidin-4-yl]acetate, also known as JNJ-40411813, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, and has since been the subject of several scientific studies.

Mechanism of Action

The exact mechanism of action of Methyl 2-[1-(5,6-dichloropyridine-3-carbonyl)piperidin-4-yl]acetate is not fully understood. However, it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). This receptor is involved in the regulation of glutamate neurotransmission, which is important for learning and memory.
Biochemical and Physiological Effects:
Methyl 2-[1-(5,6-dichloropyridine-3-carbonyl)piperidin-4-yl]acetate has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory. It has also been shown to reduce the release of dopamine, a neurotransmitter that is implicated in the symptoms of schizophrenia.

Advantages and Limitations for Lab Experiments

One of the advantages of Methyl 2-[1-(5,6-dichloropyridine-3-carbonyl)piperidin-4-yl]acetate for lab experiments is its high potency and selectivity for the mGluR2 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is that it has poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on Methyl 2-[1-(5,6-dichloropyridine-3-carbonyl)piperidin-4-yl]acetate. One area of interest is in the development of more potent and selective analogs of this compound. Additionally, further research is needed to fully understand the mechanism of action of Methyl 2-[1-(5,6-dichloropyridine-3-carbonyl)piperidin-4-yl]acetate and its potential therapeutic applications in neurological disorders. Finally, studies on the safety and toxicity of this compound are needed to determine its suitability for clinical use.

Synthesis Methods

The synthesis of Methyl 2-[1-(5,6-dichloropyridine-3-carbonyl)piperidin-4-yl]acetate involves a multi-step process that includes the reaction of 5,6-dichloro-3-pyridinecarboxylic acid with piperidine and subsequent esterification with methyl acetate. The final product is obtained after purification using column chromatography.

Scientific Research Applications

Methyl 2-[1-(5,6-dichloropyridine-3-carbonyl)piperidin-4-yl]acetate has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. In preclinical studies, Methyl 2-[1-(5,6-dichloropyridine-3-carbonyl)piperidin-4-yl]acetate has been shown to improve cognitive function and reduce symptoms of psychosis.

properties

IUPAC Name

methyl 2-[1-(5,6-dichloropyridine-3-carbonyl)piperidin-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O3/c1-21-12(19)6-9-2-4-18(5-3-9)14(20)10-7-11(15)13(16)17-8-10/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUBTWKCCVTIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)C2=CC(=C(N=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[1-(5,6-dichloropyridine-3-carbonyl)piperidin-4-yl]acetate

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